molecular formula C10H6N2O B11915446 1-Oxoisoquinoline-2(1H)-carbonitrile

1-Oxoisoquinoline-2(1H)-carbonitrile

Cat. No.: B11915446
M. Wt: 170.17 g/mol
InChI Key: ODZZBFSRMZTTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxoisoquinoline-2(1H)-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a carbonitrile group at the second position and an oxo group at the first position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxoisoquinoline-2(1H)-carbonitrile can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . . These reactions typically require strong acids or bases as catalysts and are prone to the formation of isomers and side products.

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often involves green chemistry approaches to minimize environmental impact. Methods such as metal-catalyzed reactions and catalyst-free processes in water have been developed to improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Oxoisoquinoline-2(1H)-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, 1-hydroxyisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

1-Oxoisoquinoline-2(1H)-carbonitrile has a wide range of applications in scientific research:

  • **Chemistry

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

1-oxoisoquinoline-2-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-7-12-6-5-8-3-1-2-4-9(8)10(12)13/h1-6H

InChI Key

ODZZBFSRMZTTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.